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Abstract

YM758 phosphate is a novel, potent, and selective inhibitor of the hyperpolarization-activated
cyclic nucleotide-gated (HCN) channel, which is responsible for the cardiac pacemaker "funny"
current (If). This current plays a crucial role in regulating heart rate. By specifically targeting the
If current, YM758 phosphate effectively reduces heart rate without significantly impacting other
cardiovascular parameters, offering a promising therapeutic approach for conditions such as
stable angina and atrial fibrillation. This technical guide provides an in-depth overview of the
discovery, development, and pharmacological profile of YM758 phosphate, including its
mechanism of action, preclinical pharmacology, metabolism, and pharmacokinetics.

Discovery and Lead Optimization

The development of YM758 phosphate originated from a dedicated research program aimed
at identifying selective If channel inhibitors. The discovery process involved the synthesis and
screening of a library of compounds, leading to the identification of a key pharmacophore.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies were instrumental in the optimization of the lead
compounds. These studies revealed critical structural features necessary for potent If channel
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inhibition. A key finding was the essential role of the 2-(3-piperidyl)-1,2,3,4-
tetrahydroisoquinoline skeleton for potent in vitro activity. Furthermore, the presence of at least
one methoxy group at the 6- or 7-position of the 1,2,3,4-tetrahydroisoquinoline ring was found
to be important for exerting potent activity.[1] This led to the synthesis of a series of analogs,
culminating in the identification of YM758 as a candidate with a promising pharmacological
profile.

Synthesis

A practical and scalable synthetic route for YM758 monophosphate was developed to
overcome challenges associated with the initial medicinal chemistry route, which involved
unstable intermediates. A key innovation was the use of a 4,5-dihydrooxazole intermediate,
which allowed for a more efficient and stable synthesis process suitable for large-scale
production.[1]

Mechanism of Action

YM758 phosphate exerts its heart rate-lowering effect by selectively inhibiting the If current in
the sinoatrial (SA) node of the heart. The If current is a mixed sodium-potassium current that is
activated upon hyperpolarization of the cell membrane and is modulated by the autonomic
nervous system. It is a key determinant of the diastolic depolarization slope, which in turn
governs the heart rate.
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Figure 1: Mechanism of action of YM758 phosphate in the sinoatrial node.

By inhibiting the HCN channels, YM758 phosphate reduces the slope of diastolic
depolarization, prolongs the time to reach the threshold for the next action potential, and
consequently leads to a reduction in heart rate.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.researchgate.net/publication/278327436_Development_of_a_Practical_and_Scalable_Synthetic_Route_to_YM758_Monophosphate_A_Novel_I_f_Channel_Inhibitor
https://www.researchgate.net/publication/278327436_Development_of_a_Practical_and_Scalable_Synthetic_Route_to_YM758_Monophosphate_A_Novel_I_f_Channel_Inhibitor
https://www.benchchem.com/product/b1683504?utm_src=pdf-body
https://www.benchchem.com/product/b1683504?utm_src=pdf-body-img
https://www.benchchem.com/product/b1683504?utm_src=pdf-body
https://www.benchchem.com/product/b1683504?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Preclinical Pharmacology

The preclinical development of YM758 phosphate involved a comprehensive evaluation of its
pharmacodynamic and pharmacokinetic properties in various in vitro and in vivo models.

In Vitro Metabolism

In vitro studies using pooled human liver microsomes identified two major metabolites of
YM758: AS2036313-00 and either YM-394111 or YM-394112. The formation of these
metabolites is primarily mediated by cytochrome P450 enzymes, specifically CYP2D6 and
CYP3A4.[2]

Table 1: In Vitro Metabolism of YM758[2]

Parameter Value

Major Metabolites AS2036313-00, YM-394111 or YM-394112
Primary Metabolizing Enzymes CYP2D6, CYP3A4

Ki for Midazolam Metabolism 59 - 340 uM

Ki for Nifedipine Metabolism 59 - 340 uM

Ki for Metoprolol Metabolism 59 - 340 uM

Ki of Quinidine on YM758 Metabolism 140 uM

Ki of Ketoconazole on YM758 Metabolism 0.24 uM

Studies on human hepatocytes indicated that YM758 has a low potential for inducing CYP1A2
and only slightly induces CYP3A4 at concentrations much higher than those observed in
human plasma, suggesting a negligible induction potential in a clinical setting.[2]

Pharmacokinetics in Animal Models

Pharmacokinetic studies were conducted in rats and dogs following intravenous and oral
administration of YM758.

Table 2: Pharmacokinetic Parameters of YM758 in Rats and Dogs
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Absolute
_ CLtot . N
Species Route Dose t1/2 (h) Bioavailabil
(L/h/kg) .
ity (%)
Rat v 1.14-1.16 5.71-7.27
Rat Oral 7.5-16.6
Dog v 1.10-1.30 1.75-1.90
Dog Oral 16.1-22.0

In rats, YM758 exhibited more than dose-proportional increases in plasma levels after oral

administration, suggesting saturation of first-pass metabolism. In contrast, dogs showed almost

linear pharmacokinetics. The total body clearance in both species was comparable to their

respective hepatic blood flow rates.

Plasma Protein and Blood Cell Binding

The binding of YM758 to plasma proteins and its partitioning into blood cells were investigated

in rats, dogs, and humans.

Table 3: Plasma Protein Binding and Blood-to-Plasma Partition Coefficient of YM758

Plasma Protein

Major Binding

Blood-to-Plasma

Species o . Partition
Binding Protein .
Coefficient

Rat 1.36-1.42
al-acid glycoprotein

Dog Saturated 0.95-1.15
(AGP)
al-acid glycoprotein

Human Saturated 0.71-0.85

(AGP)

Saturation of plasma protein binding was observed in dogs and humans, with al-acid

glycoprotein (AGP) identified as the major binding protein, particularly in humans.
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Experimental Protocols
In Vitro Metabolism Study

e System: Pooled human liver microsomes and recombinant CYP enzymes.

o Substrates and Inhibitors: Typical substrates and inhibitors for various CYP isoforms were
used to identify the metabolizing enzymes.

e Methodology: YM758 was incubated with the microsomal or recombinant enzyme systems.
The formation of metabolites was monitored over time using analytical techniques such as
liquid chromatography-mass spectrometry (LC-MS).

» Data Analysis: Kinetic parameters (Ki) were determined by analyzing the inhibition of the
metabolism of probe substrates by YM758, and the inhibition of YM758 metabolism by
known CYP inhibitors.

Metabolite Identification
YM758 GA82036313—00, YM—394111/2)
@ LC-MS Analysis
Human Liver Microsomes / Kinetic Analysis
Recombinant CYP Enzymes (Ki determination)

Click to download full resolution via product page

Figure 2: Workflow for the in vitro metabolism study of YM758.

Animal Pharmacokinetic Study

e Animal Models: Male rats and dogs.
e Administration: Single intravenous (IV) and oral (PO) doses of YM758.
o Sampling: Serial blood samples were collected at predetermined time points.

e Analysis: Plasma concentrations of YM758 were determined using a validated analytical
method.
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o Data Analysis: Pharmacokinetic parameters, including elimination half-life (t1/2), total body
clearance (CLtot), and absolute bioavailability, were calculated using non-compartmental
analysis.

Clinical Development

As of the current date, detailed results from clinical trials of YM758 phosphate are not
extensively available in the public domain. The preclinical data suggest that YM758 phosphate
has a favorable pharmacological and pharmacokinetic profile, warranting further investigation
in human subjects for the treatment of stable angina and atrial fibrillation.

Conclusion

YM758 phosphate is a novel and selective If channel inhibitor with a well-defined mechanism
of action. Its discovery was guided by insightful structure-activity relationship studies, leading to
a potent and specific heart rate-lowering agent. Preclinical studies have demonstrated a
favorable metabolic and pharmacokinetic profile, with a low potential for drug-drug interactions.
While clinical data remains limited, the robust preclinical package suggests that YM758
phosphate holds significant promise as a therapeutic agent for cardiovascular diseases
characterized by an elevated heart rate. Further clinical investigation is necessary to fully
elucidate its efficacy and safety in the target patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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